molecular formula C9H12N2 B2983379 1-(butan-2-yl)-4-ethynyl-1H-pyrazole CAS No. 2098029-52-6

1-(butan-2-yl)-4-ethynyl-1H-pyrazole

Cat. No. B2983379
CAS RN: 2098029-52-6
M. Wt: 148.209
InChI Key: LIQDFCSJOZTANH-UHFFFAOYSA-N
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Description

The compound “1-(butan-2-yl)-4-ethynyl-1H-pyrazole” is an organic compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The “1-(butan-2-yl)” part refers to a butyl group attached to the first position of the pyrazole ring . The “4-ethynyl” part refers to an ethynyl group (a carbon-carbon triple bond) attached to the fourth position of the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the butan-2-yl and ethynyl groups attached at the 1 and 4 positions, respectively . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring, as well as the butan-2-yl and ethynyl groups. The pyrazole ring is aromatic and relatively stable, but can participate in various chemical reactions . The butan-2-yl group might undergo reactions typical of alkyl groups, while the ethynyl group could potentially participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility would be influenced by the polarity of the molecule, its melting and boiling points would depend on the strength of intermolecular forces, and its reactivity would be determined by the presence of functional groups .

Scientific Research Applications

Antimicrobial and Anticancer Activities

Pyrazole derivatives, including those similar to 1-(butan-2-yl)-4-ethynyl-1H-pyrazole, have been synthesized and evaluated for their potential antimicrobial and anticancer activities. For instance, Rathinamanivannan et al. (2019) synthesized a series of 2-pyrazoline derivatives and assessed their in silico and in vitro activities against bacterial proteins and breast cancer proteins. The study revealed significant binding affinities and anticancer properties based on MTT assays, alongside antimicrobial activities against synthesized derivatives (Rathinamanivannan et al., 2019).

Synthesis and Characterization

Research efforts have also focused on the synthesis and characterization of pyrazole derivatives, which are critical for understanding their properties and potential applications. For example, Bonacorso et al. (2011) reported the regioselective synthesis of succinyl-spaced pyrazoles, demonstrating facile access to these compounds and highlighting their potential in various chemical synthesis applications (Bonacorso et al., 2011).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to comment on its mechanism of action .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

1-butan-2-yl-4-ethynylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-4-8(3)11-7-9(5-2)6-10-11/h2,6-8H,4H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQDFCSJOZTANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(butan-2-yl)-4-ethynyl-1H-pyrazole

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